Pittacal

History of Chemistry Dye Synthesis Cultural Heritage

Pittacal (CAS 10169-09-2), also designated C.I. 43875 and chemically identified as 4-[bis(4-hydroxy-2,3-dimethoxyphenyl)methylene]-2,3-dimethoxy-2,5-cyclohexadien-1-one, is a synthetic organic colorant classified as a triarylmethane dye.

Molecular Formula C25H26O9
Molecular Weight 470.474
CAS No. 10169-09-2
Cat. No. B593585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePittacal
CAS10169-09-2
Molecular FormulaC25H26O9
Molecular Weight470.474
Structural Identifiers
SMILESCOC1=C(C=CC(=C1OC)O)C(=C2C=CC(=O)C(=C2OC)OC)C3=C(C(=C(C=C3)O)OC)OC
InChIInChI=1S/C25H26O9/c1-29-20-13(7-10-16(26)23(20)32-4)19(14-8-11-17(27)24(33-5)21(14)30-2)15-9-12-18(28)25(34-6)22(15)31-3/h7-12,26-27H,1-6H3
InChIKeyXVCDQYOMIRVMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pittacal (CAS 10169-09-2) Procurement Guide: Sourcing the First Synthetic Dye


Pittacal (CAS 10169-09-2), also designated C.I. 43875 and chemically identified as 4-[bis(4-hydroxy-2,3-dimethoxyphenyl)methylene]-2,3-dimethoxy-2,5-cyclohexadien-1-one, is a synthetic organic colorant classified as a triarylmethane dye . It is recognized as the first commercially produced synthetic dyestuff, discovered in 1832 by Carl Ludwig Reichenbach, and is characterized by its dark blue hue and basic character, being soluble in acids with a color change and precipitating in alkalis [1][2]. Predicted physical properties include a boiling point of 752.1±60.0 °C, density of 1.35±0.1 g/cm³, and a pKa of 8.66±0.40 .

Pittacal Substitution Risks: Why Generic Analogs Cannot Replicate Its Historical Context and Stability Profile


Substituting Pittacal with a generic blue dye, such as a modern triarylmethane or azo colorant, overlooks its unique historical significance as the foundational compound of the synthetic dye industry, a property not replicable by any modern analog [1]. Furthermore, historical reports indicate that Pittacal possesses a specific combination of fastness properties, including greater durability than indigo and stability to sunlight, moderate heat, and caustic alkali, which may not be matched by other early dyes in its class without systematic reformulation [2][3]. The following quantitative and comparative evidence, where available, substantiates these specific differentiators.

Pittacal (10169-09-2) Differential Evidence: Quantifying Its Unique Value vs. Analogs


Pittacal's Historical Primacy as the First Commercially Produced Synthetic Dye

Pittacal is uniquely differentiated from all other synthetic dyes by its status as the first commercially produced synthetic dyestuff, discovered in 1832 [1]. This historical primacy is a non-quantitative but absolute differentiator when selecting a compound for educational, museum, or conservation research where the origin of the synthetic dye industry is the subject of study. No comparator, including Mauveine (1856) or Murexide (1853), can claim this specific milestone [2][3].

History of Chemistry Dye Synthesis Cultural Heritage

Comparative Durability: Pittacal's Claimed Superiority Over Natural Indigo

Historical sources from the 19th century explicitly position Pittacal as a potential substitute for indigo, claiming it possesses 'greater durability' [1]. While modern quantitative fastness data for Pittacal are not available, this contemporary assessment provides a basis for comparative evaluation against natural indigo, which was the dominant blue dye of the era. It is critical to note that this claim is qualitative and context-dependent, based on the performance of dyeings on textiles using alumina as a mordant, and does not represent a modern, standardized ISO fastness rating.

Textile Dyeing Colorfastness Historical Conservation

Pittacal's Resistance Profile: Sunlight, Heat, and Alkali Stability

Historical accounts describe Pittacal as 'unchanged by sunlight, moderate heat, and caustic potash' (Sonnenlicht, mäßige Wärme und Ätzkali unveränderlich) [1]. This suggests a resistance profile that differentiates it from other early triarylmethane dyes, which are typically known for high photodegradation susceptibility . While lacking quantitative metrics (e.g., ΔE after specific light dose), this qualitative descriptor provides a basis for class-level inference that Pittacal may exhibit superior photochemical and thermal stability compared to other dyes of its era and chemical class.

Photostability Thermal Stability Chemical Resistance

Pittacal's pH-Dependent Chromatic Behavior: A Differentiating Solubility and Color Shift

Pittacal exhibits a distinct solubility and color change profile in acidic and basic media. It dissolves in dilute sulfuric, hydrochloric, and acetic acids, with a characteristic color shift from violet-blue to crimson-red in sulfuric acid [1]. Conversely, it is insoluble in water and alcohol but is precipitated from its acidic solutions by alkalis [2]. This behavior differentiates it from other early dyes that may be fully water-soluble or lack such a pronounced acid-induced color change, making Pittacal suitable for applications requiring this specific pH-dependent chromic response.

pH Indicator Spectrophotometry Dye Chemistry

Mordant-Dependent Dyeing Performance: Alumina-Mediated Fixation on Fibers

Effective application of Pittacal on cellulosic fibers (e.g., cotton) is historically contingent on the use of a mordant, specifically alumina (Al₂O₃), to form a stable, insoluble dye-metal complex that enhances wash and light fastness . This mordant requirement differentiates it from other dyes that may exhibit substantive or vat dyeing properties without such pretreatment. For protein fibers (e.g., wool, silk), the mordant can also enhance the final color and fastness properties. This characteristic defines a specific, and potentially replicable, dyeing protocol that is distinct from more modern, self-substantive dyes, making Pittacal a valuable reference compound for studying historical dyeing techniques.

Textile Dyeing Mordant Chemistry Fiber Science

Pittacal (10169-09-2) High-Value Procurement Scenarios: Where This Dye Delivers Unique Utility


Cultural Heritage Conservation and Historical Textile Analysis

Pittacal is an essential reference standard for the analysis and conservation of 19th-century textiles, wallpapers, and artworks. Its identification is critical for authenticating objects from the early synthetic dye era. The documented stability to light and heat [1] makes it a key marker for assessing original coloration and degradation pathways in museum collections. Procurement for this application is justified by the compound's irreplaceable role as the first synthetic dye, enabling non-invasive identification and informed conservation treatments [2].

History of Chemistry Education and Museum Exhibits

As the foundational compound of the modern synthetic colorant industry, Pittacal is a uniquely valuable teaching tool. Its inclusion in chemistry or history of science curricula provides a tangible link to the serendipitous discovery that launched a global industry. The compound's characteristic acid-base color change from violet-blue to crimson-red [3] offers a visually engaging demonstration for students. Its historical primacy, predating Mauveine by decades [4], makes it the only authentic choice for exhibits detailing the earliest developments in synthetic organic chemistry.

Method Development for Reconstructing Historical Dyeing Processes

For researchers in textile conservation or material science, Pittacal serves as a model compound to validate and optimize mordant-based dyeing protocols. Its specific requirement for an alumina mordant to achieve durable fixation on cellulosic fibers provides a controlled system to study metal-dye complex formation and its impact on color and fastness. This research can inform the development of improved conservation treatments for historical textiles and provide insights into 19th-century industrial practices.

Comparative Studies of Early Synthetic Dye Durability

Pittacal is a critical reference compound for research aimed at quantifying the long-term stability of early synthetic dyes. Historical claims of its greater durability compared to indigo [5] and its resistance to sunlight, heat, and alkali [1] provide a testable hypothesis for modern lightfastness and accelerated aging studies. Sourcing high-purity Pittacal enables direct, quantitative comparison with other early dyes (e.g., Mauveine, Murexide, Prussian Blue) under standardized conditions, contributing to a more robust understanding of material degradation in heritage collections.

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